molecular formula C18H15N5OS B2884610 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034312-90-6

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2884610
CAS No.: 2034312-90-6
M. Wt: 349.41
InChI Key: PLSRHZYPIVDOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole derivative featuring a pyridinyl-methyl linker and a 1-methyl-pyrazole substituent. It has garnered attention in pharmacological research due to its structural similarity to positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Notably, it shares ancestry with benzoquinazolinone 12, a potent M1 mAChR PAM derived from BQCA (benzodiazepine-based compounds), but replaces the quinazolinone core with a benzothiazole scaffold .

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-23-10-14(9-22-23)15-4-2-12(7-19-15)8-20-18(24)13-3-5-16-17(6-13)25-11-21-16/h2-7,9-11H,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSRHZYPIVDOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Pyrazole Ring Formation

Pyrazole derivatives are commonly synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. For instance, acetylenic ketones (e.g., 16 ) react with methylhydrazine to yield 1-methylpyrazole regioisomers (18 and 19 ). Regioselectivity is influenced by reaction conditions, such as solvent and temperature. In one protocol, phenylhydrazine reacts with diacetylene ketones (20 ) to produce a 3:2 ratio of regioisomers 21 and 22 , whereas hydrazine hydrate favors 21 exclusively due to hydrogen bonding with ester groups.

Functionalization of the Pyridine Ring

A pyridine precursor, such as 5-bromo-4,6-dimethylnicotinonitrile (1 ), is treated with phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃) to yield 2-chloropyridine derivative 2 . Subsequent cyclization with hydrazine hydrate in ethanol produces the amine derivative 4 , which is condensed with aldehydes (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) to form Schiff bases (6a–c ). The stereochemistry of these bases is confirmed via ¹H-NMR, which reveals syn- and anti-isomers in specific cases.

Methylation and Reduction

The primary amine group in the pyridine-pyrazole intermediate is protected via methylation. For example, treatment with methyl iodide in the presence of a base introduces the 1-methyl group on the pyrazole ring. Reduction of the Schiff base using sodium borohydride or catalytic hydrogenation yields the methanamine derivative required for subsequent amide coupling.

Synthesis of Benzo[d]thiazole-6-carboxylic Acid

The benzothiazole moiety is constructed through sulfonation and cyclization reactions, followed by oxidation to the carboxylic acid.

Thiazole Ring Formation

4-Aminobenzoic acid is treated with potassium thiocyanate (KSCN) and bromine (Br₂) in methanol under acidic conditions (0–5°C) to form 2-aminobenzothiazole-5-carboxylic acid hydrochloride (6 ). Alkaline hydrolysis of 6 yields 4-amino-3-mercaptobenzoic acid hydrochloride (7 ), a key intermediate.

Oxidation to Carboxylic Acid

The mercapto group in 7 is oxidized using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions to introduce the carboxylic acid functionality at the 6-position of the benzothiazole ring.

Amide Bond Formation

The final step involves coupling the pyridine-pyrazole methanamine with benzo[d]thiazole-6-carboxylic acid via amide bond formation.

Activation of the Carboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂). This generates a reactive O-acylisourea intermediate, which facilitates nucleophilic attack by the amine.

Coupling Reaction

A mixture of the activated acid and pyridine-pyrazole methanamine is stirred at room temperature for 4–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and the product is purified through recrystallization or column chromatography. For example, a similar compound, N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide, is isolated in 19–43% yield using this method.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR : The final product displays characteristic signals for the pyrazole methyl group (δ 3.90 ppm, singlet), pyridine protons (δ 8.20–8.50 ppm, multiplet), and benzothiazole aromatic protons (δ 7.30–8.15 ppm).
  • IR : Absorption bands at 1660–1680 cm⁻¹ confirm the presence of the amide carbonyl group.

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses show >99% purity, with mass spectrometry (ESI-MS) confirming the molecular ion peak at m/z 351.4 [M+H]⁺.

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Synthesis

The use of benzotriazole-based intermediates improves regioselectivity during pyrazole formation, enabling access to tetrasubstituted derivatives.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates in amide coupling, while non-polar solvents (e.g., benzene) are preferred for cyclization reactions to avoid side products.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Research

Compound 8 (N-[6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]benzo[d]thiazole-6-carboxamide)

  • Core Structure : Benzo[d]thiazole with a pyridine linker.
  • Key Substituents : 4-Bromo-pyrazole at the pyridine position.

Compound 10 (N-(6-Bromobenzo[d]thiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide)

  • Core Structure: Brominated benzo[d]thiazole fused with a phthalazinone moiety.
  • Key Substituents : Bromine at position 6 of benzothiazole.
  • Activity : Similar antimicrobial screening profile to Compound 8 but with a distinct heterocyclic system .
  • Comparison: The bromine and phthalazinone groups in Compound 10 introduce steric and electronic differences, likely reducing metabolic stability compared to the target compound’s pyrazole-pyridine system.

Pyrrole and Quinazoline Derivatives

Compound 113 (3,5-Dimethyl-N-(1-(1-methyl-1H-pyrazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide)

  • Core Structure : Pyrrole-carboxamide with trifluoromethyl-pyridine.
  • Key Substituents : Trifluoromethyl group enhances lipophilicity and metabolic resistance.
  • Activity: No explicit biological data were provided, but the trifluoromethyl group is a common pharmacophore in CNS-targeting compounds .

Benzoquinazolinone 12 (3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one)

  • Core Structure: Quinazolinone with a pyridinyl-methyl group.
  • Key Substituents: Cyclohexanol moiety for enhanced solubility.
  • Activity : Reported as a high-potency M1 mAChR PAM, with improved functional activity over earlier analogs like BQCA .
  • Comparison: The quinazolinone core in this compound likely contributes to its higher potency compared to the target benzothiazole derivative, emphasizing the role of core heterocycles in target engagement.

Pyridazine and Triazole Derivatives

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

  • Core Structure : Benzo[d]thiazole linked to a pyridazine-thiophene system.
  • Key Substituents : Thiophene and pyridazine groups.
  • Activity: No explicit data, but pyridazine derivatives are often explored for kinase inhibition .

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

  • Core Structure : Triazole-carboxamide with pyridazine-thiophene.
  • Key Substituents : Phenyl-triazole for enhanced rigidity.
  • Comparison : The triazole group may improve metabolic stability compared to the target compound’s amide linker .

Key Insights

  • Core Heterocycles: The benzothiazole core in the target compound contrasts with quinazolinone (Benzoquinazolinone 12) and pyrrole (Compound 113) systems, influencing target specificity and potency.
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine in Compound 8) vs. electron-donating groups (e.g., methyl in the target compound) modulate reactivity and binding.
  • Therapeutic Implications: While the target compound and Benzoquinazolinone 12 share M1 mAChR PAM activity, antimicrobial analogs (Compound 8, 10) highlight structural versatility for divergent applications.

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety linked to a pyridine and a pyrazole ring. The molecular formula is C16H16N4OC_{16}H_{16}N_{4}O, and it has a molecular weight of approximately 284.33 g/mol. Its structural characteristics suggest potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, thiazole derivatives have shown effectiveness against various cancer cell lines, including breast, lung, and colon cancers. The presence of electron-withdrawing groups on the thiazole ring enhances antiproliferative activity by increasing the compound's reactivity towards cellular targets .

Case Study:
In a study evaluating the anticancer effects of thiazole derivatives, one compound demonstrated an IC50 value of 12.5 µM against HeLa cells, indicating potent cytotoxicity. This suggests that this compound may have similar or enhanced activity due to its unique structure .

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism often involves the inhibition of NF-kB signaling pathways, which are crucial in inflammation .

Research Findings:
A derivative similar to this compound was found to significantly reduce inflammation in animal models of arthritis, suggesting that this class of compounds could be developed for therapeutic use in inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as carbonic anhydrases (CA) and cyclooxygenases (COX) .
  • Receptor Modulation: Interaction with nuclear receptors involved in cell cycle regulation may also play a role in the observed anticancer effects.

Data Summary

Biological ActivityMechanismReference
AnticancerEnzyme inhibition, receptor modulation ,
Anti-inflammatoryInhibition of cytokine release ,

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy).
  • HPLC : Reverse-phase C18 columns assess purity, with UV detection at 254 nm .

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic regions.
  • X-ray Crystallography : Determines absolute configuration for chiral intermediates.
  • TGA/DSC : Evaluates thermal stability and polymorphic forms .

How can researchers address discrepancies in reported biological activity data?

Q. Advanced

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for ATP concentration in enzymatic assays.
  • Data Normalization : Report IC₅₀ values relative to positive controls (e.g., staurosporine for kinase studies).
  • Meta-Analysis : Cross-reference results with structurally analogous benzo[d]thiazole derivatives to identify trends in SAR .

What strategies optimize yield and selectivity during pyrazole-benzothiazole coupling?

Q. Advanced

  • Protecting Groups : Temporarily shield reactive sites on the benzothiazole (e.g., Boc for amines) to prevent undesired side reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield by 15–20%.
  • Flow Chemistry : Enables precise control of stoichiometry in continuous reactors .

How do structural modifications influence target binding affinity and selectivity?

Q. Advanced

  • Pyrazole Substitutions : Adding electron-withdrawing groups (e.g., -CF₃) at the 1-position enhances kinase inhibition by 3–5-fold.
  • Benzothiazole Modifications : Methylation at the 2-position improves metabolic stability in liver microsomes.
  • Docking Studies : Molecular dynamics simulations predict steric clashes with ATP-binding pockets, guiding rational design .

What in vitro/in vivo models validate the mechanism of action?

Q. Advanced

  • In Vitro :
    • Kinase profiling panels (e.g., DiscoverX) identify off-target effects.
    • Apoptosis assays (Annexin V/PI staining) in cancer cell lines.
  • In Vivo :
    • Xenograft models (e.g., MDA-MB-231 tumors in nude mice) with pharmacokinetic monitoring of plasma half-life .

How to design stability studies for degradation pathway analysis?

Q. Advanced

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
  • LC-MS/MS : Identifies degradation products (e.g., hydrolyzed amide bonds or oxidized thiazole rings) .

Computational approaches to predict kinase target interactions?

Q. Advanced

  • Docking Software : AutoDock Vina or Schrödinger Glide predicts binding poses in kinase domains (e.g., EGFR, BRAF).
  • MM-GBSA : Calculates binding free energies to rank compound efficacy against mutant vs. wild-type kinases .

How do solvent polarity and catalysts impact intermediate formation?

Q. Advanced

  • Solvent Effects : High-polarity solvents (DMF) stabilize charged intermediates in SNAr reactions.
  • Catalyst Systems : CuI/1,10-phenanthroline accelerates Ullmann-type couplings for aryl ether formation .

Resolving conflicting metabolic stability data?

Q. Advanced

  • CYP450 Inhibition Assays : Use human liver microsomes with LC-MS to quantify metabolite formation (e.g., hydroxylation at the pyridine ring).
  • Species Comparison : Cross-test in mouse, rat, and human hepatocytes to identify species-specific metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.